2,5-Dioxaspiro[3.5]nonan-7-one
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Overview
Description
2,5-Dioxaspiro[3.5]nonan-7-one is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.16 g/mol . It is characterized by a spirocyclic structure, which includes a ketone functional group and two oxygen atoms forming a dioxaspiro ring system. This compound is often used as a building block in organic synthesis due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a ketone in the presence of an acid catalyst to form the spirocyclic structure . The reaction conditions often require moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
2,5-Dioxaspiro[3.5]nonan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
2,5-Dioxaspiro[3.5]nonan-8-ol: Similar structure but with an alcohol group instead of a ketone.
2,5-Dioxaspiro[3.5]nonan-7-amine: Contains an amine group instead of a ketone.
2-Oxaspiro[3.5]nonan-7-one: Similar spirocyclic structure but with one oxygen atom.
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2,5-dioxaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C7H10O3/c8-6-1-2-7(10-3-6)4-9-5-7/h1-5H2 |
InChI Key |
WKBUXKYVGHURAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COC2)OCC1=O |
Origin of Product |
United States |
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